molecular formula C15H12N4O2 B6426146 N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide CAS No. 2034426-98-5

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide

Cat. No.: B6426146
CAS No.: 2034426-98-5
M. Wt: 280.28 g/mol
InChI Key: IAGQVSUSURJGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazine core substituted at the 3-position with a furan-2-yl group and a methyl linker to a pyridine-4-carboxamide moiety. This structure combines aromatic and heteroaromatic systems, making it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors where π-π stacking or hydrogen bonding is critical.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-15(11-3-5-16-6-4-11)19-10-12-14(18-8-7-17-12)13-2-1-9-21-13/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGQVSUSURJGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis

The preparation of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide involves a multi-step sequence, beginning with the synthesis of key intermediates. A patented route (WO2020225831A1) outlines the following steps:

  • Synthesis of 3-(Furan-2-yl)Pyrazine :

    • Reagents : Furan-2-carboxylic acid, hydrazine hydrate, and phosphorus oxychloride.

    • Conditions : Reflux in acetonitrile at 70–75°C for 5 hours.

    • Mechanism : Cyclocondensation of furan-2-carboxylic acid with hydrazine hydrate forms the pyrazine core, followed by chlorination using phosphorus oxychloride.

  • Coupling with Pyridine-4-Carboxamide :

    • Reagents : 3-(Furan-2-yl)pyrazine, pyridine-4-carboxamide, and a coupling agent (e.g., EDCI).

    • Conditions : Reaction in tetrahydrofuran (THF) at 5–10°C, followed by warming to ambient temperature.

Critical Reaction Parameters

  • Temperature Control : Exothermic reactions (e.g., chlorination) require precise cooling to 10–15°C to prevent side reactions.

  • Solvent Selection : Polar aprotic solvents (acetonitrile, THF) enhance intermediate solubility and reaction efficiency.

Optimization Strategies for Yield and Purity

Crystallization and Purification

The patented process emphasizes crystallization to achieve high-purity intermediates:

  • Solvent Systems : Mixtures of acetonitrile and water facilitate the isolation of crystalline intermediates.

  • Filtration Techniques : Hyflow bed filtration removes impurities, followed by washing with chilled solvents.

Analytical Characterization

  • X-Ray Diffraction (XRD) : Crystalline form-M of intermediates is confirmed via XRD patterns (Figure 1, WO2020225831A1).

  • Chromatography : HPLC ensures >99% purity for final products.

Industrial-Scale Production

Scalability Considerations

  • Continuous Flow Reactors : Enable large-scale synthesis with consistent temperature and mixing.

  • Automated Synthesis Platforms : Reduce human error in multi-step sequences.

Yield Optimization

StepYield (%)Purity (%)
Intermediate Synthesis7895
Coupling Reaction8599
Crystallization9299.5

Comparative Analysis of Synthetic Routes

Advantages of the Patented Method

  • Reduced Byproducts : Phosphorus oxychloride minimizes undesired side reactions compared to traditional chlorinating agents.

  • Cost Efficiency : Acetonitrile and THF are recyclable, lowering production costs.

Limitations and Challenges

  • Temperature Sensitivity : Exothermic steps require specialized equipment for large-scale applications.

  • Solvent Recovery : Energy-intensive distillation is needed for solvent reuse .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs: pyrazine/pyridine scaffolds , carboxamide linkages , and furan/heterocyclic substituents . Below is a detailed comparison with key examples from literature and patents:

Pyrazine-Based Carboxamides

  • N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide (, Example 4):

    • Structural Differences : Replaces the furan-2-yl group with a 5-methyl-1,2,4-oxadiazole moiety and incorporates bulky trifluoromethyl benzamide.
    • Functional Implications : The oxadiazole group enhances metabolic stability, while trifluoromethyl groups improve lipophilicity and target binding. This compound was synthesized via cyclization of a hydroxycarbamimidoyl intermediate, yielding a 56% final yield .
    • NMR Data : Key peaks include δ = 8.87 (pyrazine protons) and δ = 2.62 (methyl group on oxadiazole), confirming regioselective synthesis .
  • 1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide ():

    • Structural Differences : Substitutes furan-2-yl with pyridin-4-yl and adds a methanesulfonyl-piperidine group.
    • Functional Implications : The sulfonyl group may enhance solubility, while the piperidine ring introduces conformational flexibility for receptor binding .

Furan-Containing Carboxamides

  • 2-cyano-N-(3-{[(furan-2-yl)methyl]sulfamoyl}phenyl)-3-phenylprop-2-enamide (): Structural Differences: Retains the furan-2-ylmethyl group but incorporates a cyano-enamide and sulfonamide linker. Functional Implications: The sulfonamide group may confer antibacterial or antiviral activity, as seen in related compounds like sulfa drugs .
  • 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (, AZ331): Structural Differences: Embeds the furyl group within a dihydropyridine scaffold with additional thioether and methoxyphenyl substituents. Functional Implications: Dihydropyridines are known calcium channel modulators; the furyl-thioether combination may enhance redox activity .

Pyridinecarboxamide Derivatives

  • JNJ-47965567 ():
    • Structural Differences : Features a tetrahydro-pyran and phenylpiperazine instead of pyrazine-furan systems.
    • Functional Implications : Such compounds are often explored for CNS targets due to their ability to cross the blood-brain barrier .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s furan-pyrazine linkage could be synthesized via nucleophilic substitution or Suzuki coupling, analogous to methods in (e.g., HONH2·HCl-mediated cyclization) .
  • Pharmacological Potential: Furan-containing analogs (e.g., AZ331) exhibit dihydropyridine-mediated calcium channel modulation, suggesting the target compound may share similar ion-channel targeting .
  • Metabolic Stability : Oxadiazole and trifluoromethyl groups in ’s analogs improve metabolic resistance compared to furan, which is prone to oxidative degradation .

Biological Activity

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound consists of three key heterocyclic rings: a furan ring, a pyrazine ring, and a pyridine ring. The synthesis typically involves several steps:

  • Formation of the Furan Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Formation of the Pyrazine Ring : Involves condensation reactions with suitable precursors.
  • Coupling Reactions : Cross-coupling methods like Suzuki or Heck reactions are employed to link the furan and pyrazine rings.
  • Final Coupling : The final step involves coupling the furan-pyrazine intermediate with the pyridine carboxamide.

This multi-step synthesis highlights the complexity and potential for diverse chemical reactivity within the compound.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : This compound can inhibit various enzymes by binding to their active sites, potentially affecting metabolic pathways.
  • Receptor Binding : It may modulate receptor activity, influencing cellular signaling pathways involved in inflammation and cancer progression .

Anticancer Potential

Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines:

CompoundTarget Cell LineIC50 (µM)Mechanism
7bHepG20.5CDK2 Inhibition
12fMCF70.8MDM2 Inhibition

These compounds demonstrated enhanced activity in inhibiting cyclin-dependent kinase 2 (CDK2) and murine double minute 2 (MDM2), both critical in cancer cell proliferation and survival .

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer potential, this compound is being investigated for antimicrobial and anti-inflammatory properties. Its structure suggests that it may interact with microbial enzymes or inflammatory mediators, leading to therapeutic effects against infections and inflammatory diseases.

Case Studies and Research Findings

Several case studies have highlighted the biological efficacy of related compounds:

  • Study on CDK Inhibitors : A series of furan-bearing pyrazolo[3,4-b]pyridines were evaluated for their inhibitory effects on CDK2, revealing promising results that could be extended to similar structures like this compound .
  • Enzyme Interaction Studies : Research has indicated that modifications in the structure can significantly enhance binding affinity to target enzymes, suggesting a structure–activity relationship that could be exploited for drug development .

Q & A

Q. What synthetic methodologies are recommended for preparing N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide?

  • Answer : The compound is synthesized via multi-step reactions involving: (i) Coupling of furan-2-yl groups to pyrazine cores under Suzuki-Miyaura conditions (Pd catalysis) . (ii) Functionalization of the pyridine-4-carboxamide moiety via nucleophilic substitution or amide bond formation .
  • Key steps require precise control of reaction parameters (e.g., anhydrous solvents, 60–80°C for 12–24 hours) to optimize yields (typically 50–85%) .
  • Purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Answer :
  • 1H/13C NMR : Assign peaks for furan (δ 6.3–7.4 ppm), pyrazine (δ 8.1–8.5 ppm), and pyridine (δ 7.8–8.3 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
  • IR : Detect amide C=O stretch (~1664 cm⁻¹) and furan C-O-C (~1404 cm⁻¹) .
  • XRD : Resolve 3D conformation using SHELXL for crystallographic refinement .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Answer :
  • Solubility: Moderate in DMSO (>10 mM), low in aqueous buffers (<1 mM at pH 7.4) .
  • Stability: Degrades <5% in DMSO at –20°C over 6 months; sensitive to light and acidic/basic conditions (hydrolysis of amide bond) .

Q. How is preliminary biological activity screened for this compound?

  • Answer :
  • In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) at 1–10 µM concentrations .
  • Cell-based assays : Assess cytotoxicity (MTT assay) and target engagement (e.g., luciferase reporters) .

Advanced Research Questions

Q. How can synthetic yields be improved for the pyrazine-furan coupling step?

  • Answer :
  • Catalyst optimization : Use Pd(OAc)₂/XPhos instead of Pd(PPh₃)₄ to reduce side reactions (yield increases from 56% to 78%) .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C with comparable yields .
  • Solvent screening : Replace THF with dioxane to enhance solubility of aromatic intermediates .

Q. How to resolve contradictions in NMR data for similar derivatives?

  • Answer :
  • Dynamic effects : Furan ring puckering or amide tautomerism may cause peak splitting; use variable-temperature NMR to confirm .
  • Impurity analysis : Compare HPLC traces (C18 column, 254 nm) to rule out byproducts (e.g., unreacted pyrazine) .
  • Computational validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental data .

Q. What computational strategies predict the compound’s binding mode to biological targets?

  • Answer :
  • Docking studies (AutoDock Vina) : Simulate interactions with kinase ATP pockets (e.g., hinge region hydrogen bonding via pyridine N) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates robust binding .
  • QSAR models : Corrogate substituent effects (e.g., furan vs. thiophene) on IC₅₀ values .

Q. What strategies mitigate off-target effects in cellular assays?

  • Answer :
  • Proteome-wide profiling : Use affinity pulldown/MS to identify non-target binding proteins .
  • Scaffold hopping : Replace pyrazine with triazine to reduce hERG channel inhibition (patch-clamp validation) .
  • Metabolite tracking : LC-MS/MS identifies reactive metabolites (e.g., epoxides) causing cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.